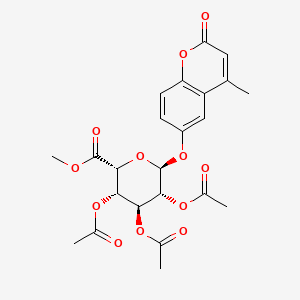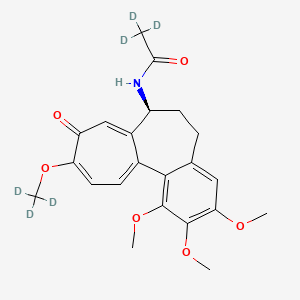
4-Methylumbelliferyl 2,3,4-tri-O-acetyl-alpha-L-idopyranosiduronic acid, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Methylumbelliferyl 2,3,4-tri-O-acetyl-alpha-L-idopyranosiduronic acid, methyl ester” is a compound widely utilized in biomedical exploration. It serves as an invaluable substrate for identifying and quantifying the dynamicity of numerous enzyme systems, most notably glucuronidases .
Synthesis Analysis
A practical and concise synthesis of this compound was accomplished. It features successive radical bromination and radical reduction of easily accessible methyl 4-methylumbelliferyl-2,3,4-tri-O-acetyl-β-d-glucouronate in four steps with a 28% overall yield .Molecular Structure Analysis
The molecular formula of this compound is C23H24O12, and it has a molecular weight of 492.43 . The InChI key is HZBVEPRBVYSPPX-IUHILOBXSA-N .Chemical Reactions Analysis
The synthesis of this compound involves a series of reactions including acetylation, radical bromination, and radical reduction .Physical and Chemical Properties Analysis
This compound is a solid and is soluble in Acetone, Chloroform, Dichloromethane, Ethanol, Ethyl Acetate, and Methanol .Aplicaciones Científicas De Investigación
Synthesis of Fluorogenic Enzyme Substrates
4-Methylumbelliferyl α-l-idopyranosiduronic acid is utilized in synthesizing fluorogenic enzyme substrates, particularly for α-l-iduronidase. This compound has been produced through a practical synthesis method, highlighting its importance in diagnostic applications for enzymes. The synthesis involves radical bromination and reduction, yielding a significant overall yield (Ding et al., 2020).
Enzyme Substrate for Quick Diagnosis
This chemical is instrumental in the development of quick diagnostic tools for mucopolysaccharidosis type I. The process of synthesizing 6-chloro-4-methylumbelliferyl-α-L-idopyranosiduronic acid from D-glucurono6,3-lactone illustrates its potential in creating efficient diagnostic substrates. These substrates enable the quick detection of α-L-iduronidase (Tian et al., 2020).
Diagnostic Application in Hurler's Disease
In the context of diagnosing Hurler's disease, 4-Methylumbelliferyl-α-l-iduronide has been identified as a more sensitive method compared to other substrates. It's used for estimating α-l-iduronidase in cultured cells, demonstrating its clinical significance in identifying this genetic disorder (Butterworth & Broadhead, 1979).
Fluorometric Assay for α-L-iduronidase Activity
4-Methylumbelliferyl α-L-iduronide has been used in a fluorometric assay to measure α-L-iduronidase activity. This substrate's reaction in cell homogenates produces 4-methylumbelliferone, which can be measured fluorometrically, making it a valuable tool for detecting conditions like Hurler and Scheie syndromes (Hopwood et al., 1979).
Substrate for Neuraminidase Detection
The compound has also been used in synthesizing substrates for the detection of neuraminidase activity in conditions like sialidosis. This highlights its utility in enzymatic assays, contributing significantly to the diagnosis of neurological storage disorders (Warner & O'brien, 1979).
Application in Protease Assays
Additionally, 4-Methylumbelliferyl esters, including this compound, have been synthesized for use as substrates in protease assays. Their role in assessing protease activity, including chymotrypsin and trypsin, underscores their importance in enzyme research (Gray et al., 1983).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
methyl (2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-methyl-2-oxochromen-6-yl)oxyoxane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O12/c1-10-8-17(27)34-16-7-6-14(9-15(10)16)33-23-21(32-13(4)26)19(31-12(3)25)18(30-11(2)24)20(35-23)22(28)29-5/h6-9,18-21,23H,1-5H3/t18-,19-,20+,21+,23+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZBVEPRBVYSPPX-IUHILOBXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C=C2)OC3C(C(C(C(O3)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@@H](O3)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50858119 |
Source


|
| Record name | Methyl 4-methyl-2-oxo-2H-1-benzopyran-6-yl 2,3,4-tri-O-acetyl-alpha-L-idopyranosiduronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128095-50-1 |
Source


|
| Record name | Methyl 4-methyl-2-oxo-2H-1-benzopyran-6-yl 2,3,4-tri-O-acetyl-alpha-L-idopyranosiduronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-sec-Butyl-d5-4-{4-[4-(4-hydroxy-phenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4]-triazol-3-one](/img/structure/B561996.png)
![2-sec-Butyl-d5-4-{4-[4-(4-methyloxy-phenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4]-triazol-3-one](/img/structure/B561997.png)
![N-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4S,5R,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]acetamide](/img/structure/B561999.png)
![tert-Butyl N-[3-(Acetimidoylaminomethyl)benzyl]carbamate, Hydrochloride](/img/structure/B562001.png)









